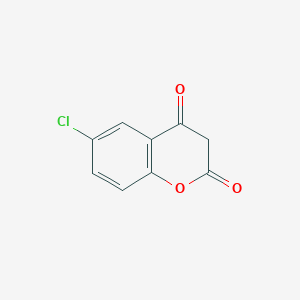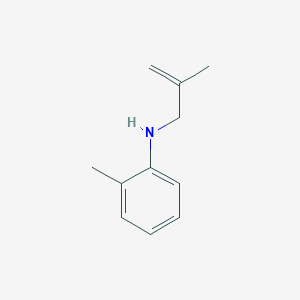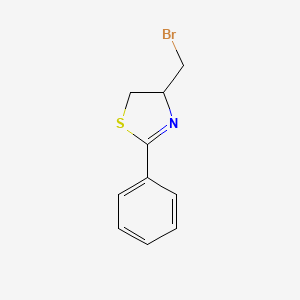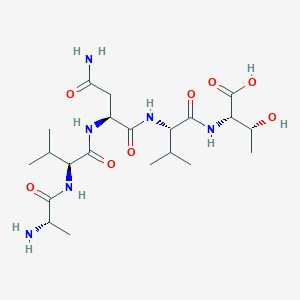
L-Alanyl-L-valyl-L-asparaginyl-L-valyl-L-threonine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Alanyl-L-valyl-L-asparaginyl-L-valyl-L-threonine is a pentapeptide composed of five amino acids: L-alanine, L-valine, L-asparagine, L-valine, and L-threonine. Peptides like this one are essential in various biological processes, including signaling, enzyme activity regulation, and structural functions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-valyl-L-asparaginyl-L-valyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection: Protecting groups on the amino acids, such as Fmoc (9-fluorenylmethoxycarbonyl), are removed using a base like piperidine.
Cleavage: The completed peptide is cleaved from the resin using trifluoroacetic acid (TFA), which also removes side-chain protecting groups.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, purification techniques like high-performance liquid chromatography (HPLC) are used to isolate the desired peptide.
化学反应分析
Types of Reactions
L-Alanyl-L-valyl-L-asparaginyl-L-valyl-L-threonine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like threonine, potentially forming hydroxylated derivatives.
Reduction: Reduction reactions can affect disulfide bonds if present, although this specific peptide does not contain cysteine residues.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.
Major Products Formed
Oxidation: Hydroxylated peptides.
Reduction: Reduced peptides with modified side chains.
Substitution: Peptide analogs with altered amino acid sequences.
科学研究应用
L-Alanyl-L-valyl-L-asparaginyl-L-valyl-L-threonine has several applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or in peptide-based vaccines.
Industry: Utilized in the development of peptide-based materials and biosensors.
作用机制
The mechanism of action of L-Alanyl-L-valyl-L-asparaginyl-L-valyl-L-threonine depends on its specific application. In biological systems, it may interact with receptors or enzymes, modulating their activity. The peptide’s structure allows it to bind to specific molecular targets, influencing pathways involved in cellular communication and metabolic processes.
相似化合物的比较
Similar Compounds
L-Alanyl-L-valyl-L-asparaginyl-L-valyl-L-serine: Similar structure but with serine instead of threonine.
L-Alanyl-L-valyl-L-asparaginyl-L-valyl-L-tyrosine: Contains tyrosine, which introduces aromaticity and potential for phosphorylation.
L-Alanyl-L-valyl-L-asparaginyl-L-valyl-L-glutamine: Glutamine substitution affects hydrogen bonding and solubility.
Uniqueness
L-Alanyl-L-valyl-L-asparaginyl-L-valyl-L-threonine is unique due to the presence of threonine, which can undergo phosphorylation, a critical post-translational modification in cellular signaling
属性
CAS 编号 |
183735-39-9 |
|---|---|
分子式 |
C21H38N6O8 |
分子量 |
502.6 g/mol |
IUPAC 名称 |
(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C21H38N6O8/c1-8(2)14(25-17(30)10(5)22)19(32)24-12(7-13(23)29)18(31)26-15(9(3)4)20(33)27-16(11(6)28)21(34)35/h8-12,14-16,28H,7,22H2,1-6H3,(H2,23,29)(H,24,32)(H,25,30)(H,26,31)(H,27,33)(H,34,35)/t10-,11+,12-,14-,15-,16-/m0/s1 |
InChI 键 |
PHVMLQPEWTVQTK-SSGSENKNSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N)O |
规范 SMILES |
CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


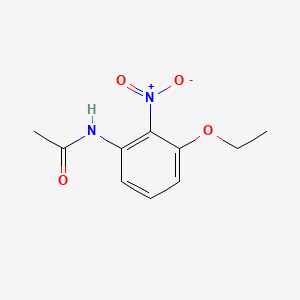

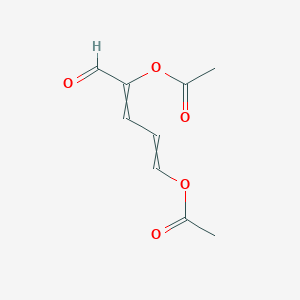

![Acetic acid;[5-butoxy-5-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B14271337.png)
![2-[(1,3-Thiazolidin-2-yl)sulfanyl]ethan-1-amine](/img/structure/B14271343.png)
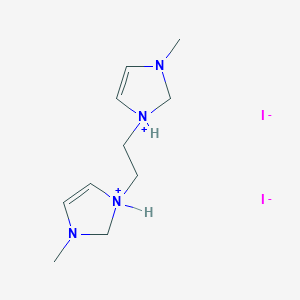
![5-[2-(2-Hydroxy-4-nitrophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonamide](/img/structure/B14271359.png)
![2-Bromo-1-(4'-hexyl[1,1'-biphenyl]-4-yl)ethan-1-one](/img/structure/B14271363.png)
